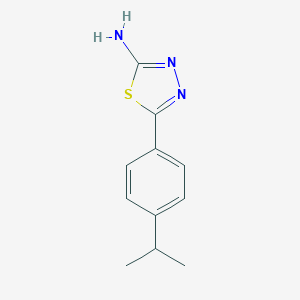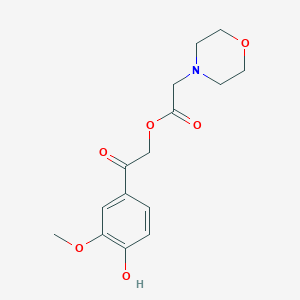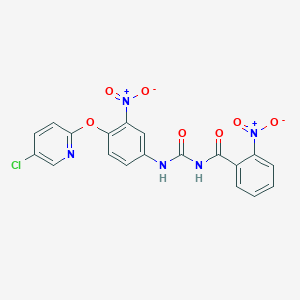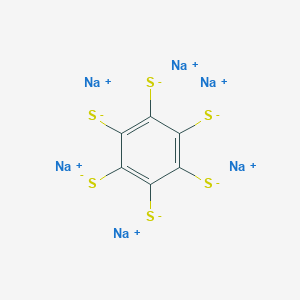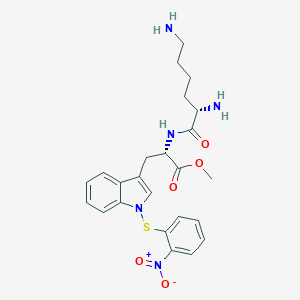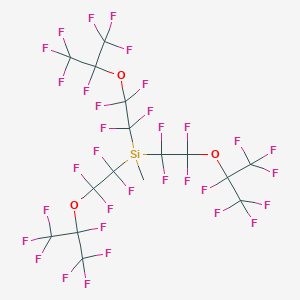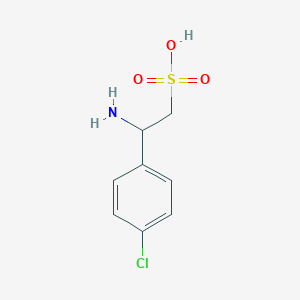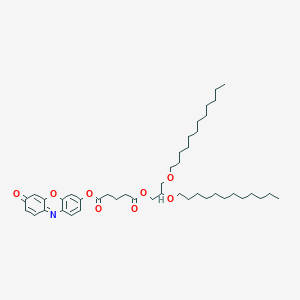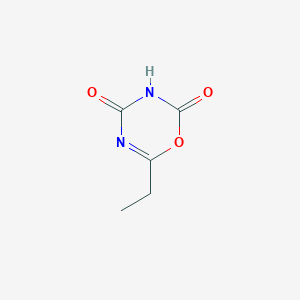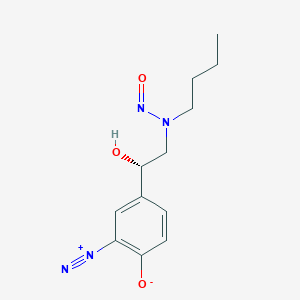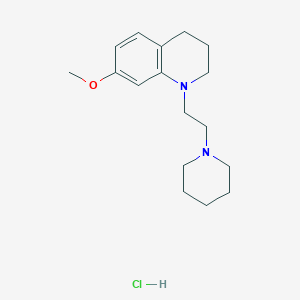
Elemacarmanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elemacarmanin is a naturally occurring compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a type of carotenoid pigment that is found in the petals of certain flowers, such as marigolds. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Wirkmechanismus
The exact mechanism of action of elemacarmanin is not yet fully understood. However, it is believed to act as an antioxidant, protecting cells from damage caused by reactive oxygen species. Additionally, the compound has been shown to interact with certain proteins and enzymes, suggesting that it may have a regulatory role in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, reducing the production of inflammatory cytokines in cells. Additionally, the compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Other studies have suggested that this compound may have neuroprotective effects, reducing damage to neurons caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Elemacarmanin has several advantages as a research tool. It is relatively easy to synthesize or extract from natural sources, making it readily available for use in experiments. Additionally, the compound is fluorescent, making it useful for imaging biological systems. However, there are also limitations to its use. For example, this compound is sensitive to light and can be degraded over time, which may affect the accuracy of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on elemacarmanin. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with cellular proteins and enzymes. Finally, there is potential for the development of new synthetic methods for producing this compound, which may improve its availability and reduce costs associated with its use in research.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its fluorescent properties and anti-inflammatory and anti-cancer properties make it a useful tool for imaging biological systems and studying cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Elemacarmanin has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for imaging biological systems. The compound has been shown to emit a bright yellow fluorescence when excited by light, making it useful for visualizing cells and tissues in living organisms. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
| 105242-48-6 | |
Molekularformel |
C20H28O7 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
[(1S,2S,3R,4R,5S)-5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C20H28O7/c1-7-20(5)8-14(27-18(24)12(3)10-22)15(13(4)19(25)26-6)17(23)16(20)11(2)9-21/h7,14-17,21-23H,1-4,8-10H2,5-6H3/t14-,15+,16+,17-,20+/m0/s1 |
InChI-Schlüssel |
HHUHNVIGEYMOJY-HAJKQMQPSA-N |
Isomerische SMILES |
C[C@]1(C[C@@H]([C@H]([C@@H]([C@H]1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C |
SMILES |
CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C |
Kanonische SMILES |
CC1(CC(C(C(C1C(=C)CO)O)C(=C)C(=O)OC)OC(=O)C(=C)CO)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


